molecular formula C6H9NO2S B1601920 Methyl 5-thioxo-L-prolinate CAS No. 85178-37-6

Methyl 5-thioxo-L-prolinate

Cat. No.: B1601920
CAS No.: 85178-37-6
M. Wt: 159.21 g/mol
InChI Key: BDNFWMHPTDPFIT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-thioxo-L-prolinate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The molecular formula of this compound is C6H9NO2S, and it has an average mass of 159.206 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-thioxo-L-prolinate can be synthesized from Methyl L-pyroglutamate. The synthesis involves specific reaction conditions and reagents to ensure the desired product is obtained . One common method involves the use of reverse phase (RP) HPLC for analysis, where the mobile phase contains acetonitrile, water, and phosphoric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from Methyl L-pyroglutamate suggests that similar large-scale production techniques could be employed, involving controlled reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-thioxo-L-prolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Methyl 5-thioxo-L-prolinate has a wide range of scientific research applications. It is used in chemistry for the synthesis of various compounds and in biology for studying protein synthesis and interactions. In medicine, it has potential therapeutic applications due to its structural similarity to proline, which is involved in various biological processes. Additionally, it is used in the industry for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-thioxo-L-prolinate involves its interaction with molecular targets and pathways in the body. As a derivative of proline, it may interact with enzymes and proteins involved in protein synthesis and other biological processes. The specific molecular targets and pathways involved are still under investigation, but its structural similarity to proline suggests it may have similar effects.

Comparison with Similar Compounds

Methyl 5-thioxo-L-prolinate can be compared to other similar compounds, such as proline methanologues. These compounds are analogues of proline that contain a bridged methylene group at different positions

List of Similar Compounds:
  • Proline methanologues
  • Methyl L-pyroglutamate
  • Methyl 5-oxo-prolinate

Properties

IUPAC Name

methyl (2S)-5-sulfanylidenepyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-5(10)7-4/h4H,2-3H2,1H3,(H,7,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFWMHPTDPFIT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234346
Record name Methyl 5-thioxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85178-37-6
Record name 5-Thioxo-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85178-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-thioxo-L-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085178376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-thioxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-thioxo-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-thioxo-L-prolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-thioxo-L-prolinate
Reactant of Route 3
Methyl 5-thioxo-L-prolinate
Reactant of Route 4
Reactant of Route 4
Methyl 5-thioxo-L-prolinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-thioxo-L-prolinate
Reactant of Route 6
Methyl 5-thioxo-L-prolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.